REACTION_CXSMILES
|
[F:1][C:2]([F:12])([F:11])[O:3][C:4]1[CH:10]=[CH:9][C:7]([NH2:8])=[CH:6][CH:5]=1.N1C=CC=CC=1.[C:19]([C:22]1[CH:27]=[CH:26][C:25]([S:28](Cl)(=[O:30])=[O:29])=[CH:24][CH:23]=1)(=[O:21])[CH3:20]>C1COCC1>[C:19]([C:22]1[CH:23]=[CH:24][C:25]([S:28]([NH:8][C:7]2[CH:9]=[CH:10][C:4]([O:3][C:2]([F:11])([F:12])[F:1])=[CH:5][CH:6]=2)(=[O:30])=[O:29])=[CH:26][CH:27]=1)(=[O:21])[CH3:20]
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Name
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|
Quantity
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3.4 g
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Type
|
reactant
|
Smiles
|
FC(OC1=CC=C(N)C=C1)(F)F
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Name
|
|
Quantity
|
4.44 mL
|
Type
|
reactant
|
Smiles
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N1=CC=CC=C1
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Name
|
|
Quantity
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25 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)C1=CC=C(C=C1)S(=O)(=O)Cl
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Type
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CUSTOM
|
Details
|
the resulting dark solution was stirred for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
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was added
|
Type
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CUSTOM
|
Details
|
The volatiles were then removed
|
Type
|
ADDITION
|
Details
|
Excess Et3N was then added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for several minutes before the solids
|
Type
|
FILTRATION
|
Details
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were filtered
|
Type
|
CUSTOM
|
Details
|
The mother liquor was then evaporated to a solid which
|
Type
|
CUSTOM
|
Details
|
was purified by flash chromatography (EtOAc/hexanes)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=CC=C(C=C1)S(=O)(=O)NC1=CC=C(C=C1)OC(F)(F)F
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |